![molecular formula C14H12O3 B12339621 (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)
(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol is a complex organic molecule characterized by its unique tetracyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol typically involves multiple steps, including cyclization reactions and stereoselective synthesis. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol can undergo various chemical reactions, including:
Oxidation: The diol functional groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol is used as a model compound to study complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications, such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol include other tetracyclic and polycyclic organic molecules with similar structural features. Examples include:
- Tetracyclines
- Polycyclic aromatic hydrocarbons
- Steroids
Uniqueness
What sets (11R,12S,13S,15R)-14-oxatetracyclo[85002,7013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol apart from these similar compounds is its specific stereochemistry and functional groups
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H/t11-,12+,13-,14+/m1/s1 |
InChI Key |
YMUIEZKBBVSZNE-RQJABVFESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



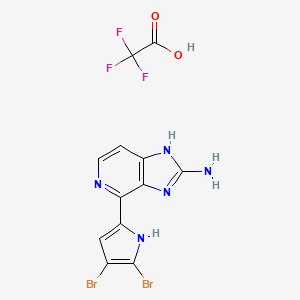
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
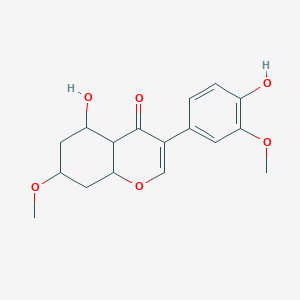
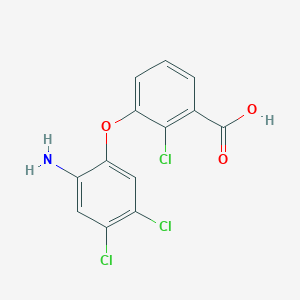
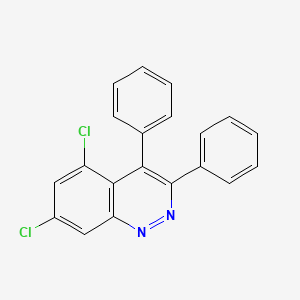
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
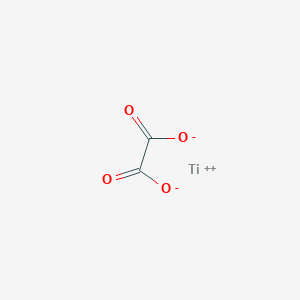
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
